N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C14H13N3O3S and its molecular weight is 303.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Hemolytic Activity
One area of application for related compounds involves antimicrobial evaluation and hemolytic activity studies. For instance, derivatives of 2,5-disubstituted 1,3,4-oxadiazole compounds, which share structural similarities with the compound , have been prepared and assessed for their antimicrobial effectiveness. These studies often aim to explore the pharmacological potential of such compounds, identifying them as active against various microbial species. For example, compounds synthesized through a series of transformations starting from aryl/aralkyl organic acids showed notable antimicrobial activity, with specific derivatives displaying potent antimicrobial properties against a selected panel of microbes. Additionally, these compounds were evaluated for their hemolytic activity to assess their cytotoxicity towards human cells, with most compounds exhibiting low toxicity, suggesting their viability for further biological screenings (Gul et al., 2017).
Anti-inflammatory Potential
The anti-inflammatory activity of 1,3,4-oxadiazole derivatives is another significant area of research. These compounds have been synthesized and evaluated for their potential to inhibit inflammatory responses in various models. For instance, substituted 1,3,4-oxadiazoles have been reported to possess anti-inflammatory activity, demonstrated through tests like the Carrageenan-induced edema test in rat paw. These studies aim to understand the compounds' mechanism of action and their effectiveness in reducing inflammation compared to standard reference drugs (Nargund et al., 1994).
Anticancer Screening
The exploration of 1,3,4-oxadiazole compounds extends into anticancer research, where novel analogs are synthesized and screened for their cytotoxic activities against various cancer cell lines. This research focuses on identifying compounds that can selectively target cancer cells, offering potential pathways for the development of new anticancer agents. For example, certain imidazothiadiazole analogs, structurally related to the compound of interest, have shown promising results against breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Abu-Melha, 2021).
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-8-6-11(9(2)19-8)13-16-17-14(20-13)15-12(18)7-10-4-3-5-21-10/h3-6H,7H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWPXIADQPDTCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.